2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride 2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158282-91-7
VCID: VC3359711
InChI: InChI=1S/C12H14ClN3O.ClH/c13-9-1-2-11-10(5-9)8(7-16-11)3-4-15-12(17)6-14;/h1-2,5,7,16H,3-4,6,14H2,(H,15,17);1H
SMILES: C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CN.Cl
Molecular Formula: C12H15Cl2N3O
Molecular Weight: 288.17 g/mol

2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride

CAS No.: 1158282-91-7

Cat. No.: VC3359711

Molecular Formula: C12H15Cl2N3O

Molecular Weight: 288.17 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride - 1158282-91-7

Specification

CAS No. 1158282-91-7
Molecular Formula C12H15Cl2N3O
Molecular Weight 288.17 g/mol
IUPAC Name 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide;hydrochloride
Standard InChI InChI=1S/C12H14ClN3O.ClH/c13-9-1-2-11-10(5-9)8(7-16-11)3-4-15-12(17)6-14;/h1-2,5,7,16H,3-4,6,14H2,(H,15,17);1H
Standard InChI Key LSRRIIPDVLCNKA-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CN.Cl
Canonical SMILES C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CN.Cl

Introduction

Chemical Identity and Basic Properties

Molecular Structure and Identification

2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride comprises a 5-chloro-substituted indole core with an ethyl linker connecting to an acetamide group bearing a terminal amino functionality. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form .

The compound is uniquely identified in chemical databases with the following parameters:

ParameterValue
PubChem CID44120519
CAS Registry Number1158282-91-7
Molecular Weight288.17 g/mol
Parent Compound CID25219414
Creation Date in PubChemJuly 21, 2009
Last Modified in PubChemApril 5, 2025

Structural Features and Related Analogs

Key Structural Elements

The compound contains several key structural features that define its chemical behavior:

  • A 5-chloro-1H-indole core, which provides aromatic character and potential for π-π interactions

  • An ethyl linker connecting the indole to the acetamide group, providing conformational flexibility

  • An acetamide group with a terminal amino functionality

  • A hydrochloride salt formation, which affects solubility and pharmacokinetic properties

Structural Analogs and Comparative Analysis

A structurally similar compound is 2-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide hydrochloride, which differs only in the substituent at position 5 of the indole ring (methoxy group instead of chloro) . Comparing these two compounds provides insight into how halogen versus alkoxy substitution might affect properties:

Property2-Amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-acetamide hydrochloride2-Amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide hydrochloride
Molecular Weight288.17 g/mol 283.75 g/mol
CAS Number1158282-91-7 5534-87-2
Molecular FormulaC12H14ClN3O·HCl (inferred)C13H18ClN3O2
Substituent EffectElectron-withdrawing chloro groupElectron-donating methoxy group

The free base form of the methoxy analog (without HCl) has a molecular weight of 247.29 g/mol and is also documented in chemical databases .

Chemical and Physical Properties

Chemical Reactivity

The compound's reactivity is determined by its functional groups:

  • The primary amine group is susceptible to nucleophilic reactions

  • The indole N-H can participate in hydrogen bonding and acid-base reactions

  • The amide linkage provides stability to hydrolysis compared to esters

  • The chloro substituent on the indole ring affects the electronic distribution of the aromatic system

Spectroscopic Properties and Structural Confirmation

Computational Structure

PubChem provides both 2D and 3D structural representations of the compound . The 3D structure is available as a conformer model, which can be useful for computational studies related to receptor binding and molecular dynamics simulations.

Synthesis and Preparation

General Synthetic Approaches

Based on synthetic methods for similar compounds, 2-Amino-N-[2-(5-chloro-1H-indol-3-YL)ethyl]-acetamide hydrochloride might be prepared through:

  • Coupling of a protected glycine derivative with 5-chlorotryptamine

  • Subsequent deprotection to reveal the amino group

  • Salt formation with hydrochloric acid

A general synthetic route might involve a coupling reaction similar to that described for other acetamide derivatives, where a compound with a protected amino group (Formula 2) is coupled with an amine (Formula 3) using a coupling reagent, followed by deprotection and optional salt formation .

Purification Methods

Typical purification methods for this class of compounds might include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography

  • Preparative HPLC

  • Salt formation for purification purposes

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